molecular formula C11H21O6PS3 B12670468 Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester CAS No. 63233-98-7

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester

Katalognummer: B12670468
CAS-Nummer: 63233-98-7
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: HQBNNENUPFIFRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinothioyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinothioyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanedioic acid, dimethyl ester: This compound lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.

    Butanedioic acid, ((diethoxyphosphinothioyl)thio)-, diethyl ester: This compound has similar reactivity but different physical properties due to the presence of ethyl ester groups instead of methyl ester groups.

Uniqueness

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinothioyl groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

63233-98-7

Molekularformel

C11H21O6PS3

Molekulargewicht

376.5 g/mol

IUPAC-Name

dimethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate

InChI

InChI=1S/C11H21O6PS3/c1-5-16-18(19,17-6-2)21-8-20-9(11(13)15-4)7-10(12)14-3/h9H,5-8H2,1-4H3

InChI-Schlüssel

HQBNNENUPFIFRQ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=S)(OCC)SCSC(CC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.